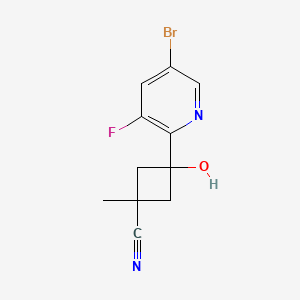
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted pyridyl ring, a hydroxyl group, and a nitrile group attached to a cyclobutane ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile involves multiple steps, typically starting with the preparation of the substituted pyridyl ring. The synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the pyridyl ring.
Cyclobutane Formation: Formation of the cyclobutane ring through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group.
Nitrile Introduction: Addition of the nitrile group to the cyclobutane ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
化学反応の分析
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, along with the hydroxyl and nitrile groups, allows it to bind to and modulate the activity of certain enzymes or receptors. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile include other substituted pyridyl and cyclobutane derivatives. These compounds may share some structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications
特性
分子式 |
C11H10BrFN2O |
|---|---|
分子量 |
285.11 g/mol |
IUPAC名 |
3-(5-bromo-3-fluoropyridin-2-yl)-3-hydroxy-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrFN2O/c1-10(6-14)4-11(16,5-10)9-8(13)2-7(12)3-15-9/h2-3,16H,4-5H2,1H3 |
InChIキー |
DEVMYIDKRCXMIZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)(C2=C(C=C(C=N2)Br)F)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


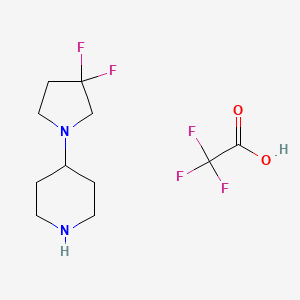

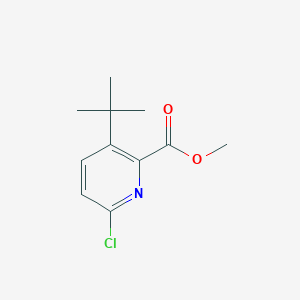
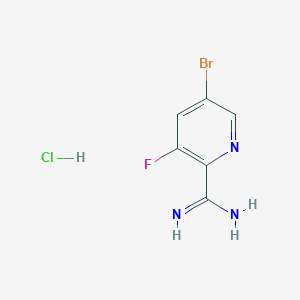
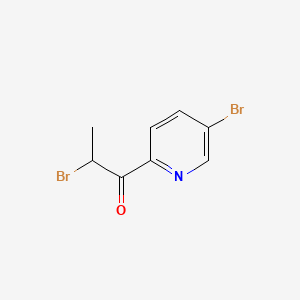
![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)
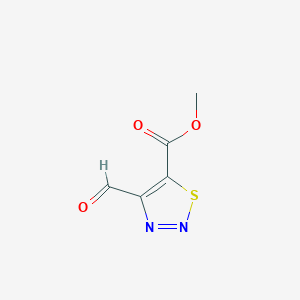
![4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)
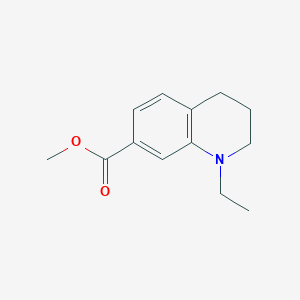
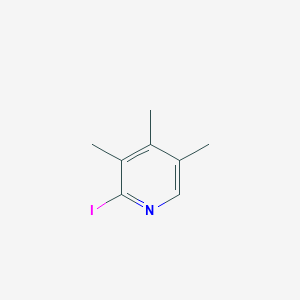
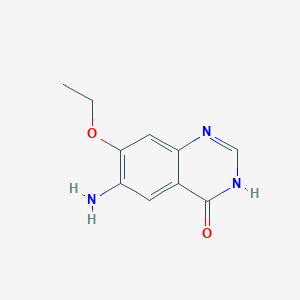
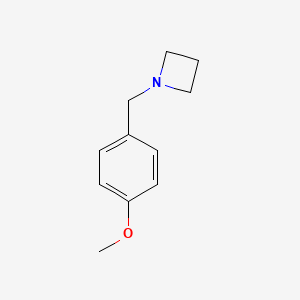
![6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)

